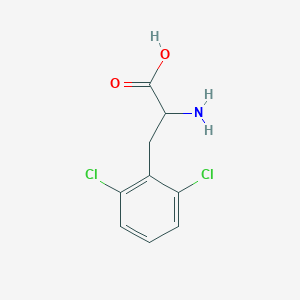

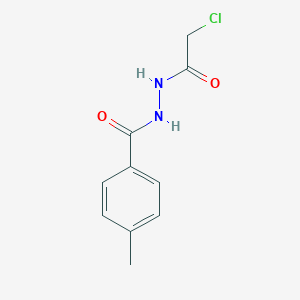

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

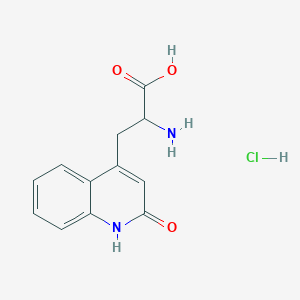

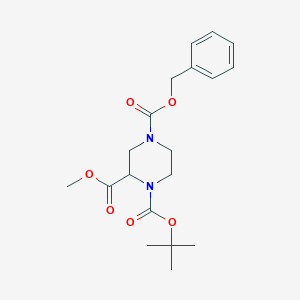

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a chemical compound with the linear formula C8H9CL2NO .

Molecular Structure Analysis

The InChI code for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is 1S/C8H9Cl2NO/c9-5-2-1-3-6 (10)8 (5)7 (12)4-11/h1-3,7,12H,4,11H2 . This indicates the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Analytical and Synthetic Applications

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol and its derivatives have been explored in various analytical and synthetic contexts. For example, derivatives of this compound have been utilized in the test purchase, identification, and synthesis of substances for research purposes. The analytical techniques employed include nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, ion chromatography, and X-ray crystallography to confirm the identity and purity of synthesized compounds (Power et al., 2015).

Corrosion Inhibition

Research on derivatives of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol has also extended into the field of corrosion inhibition. Studies involving quantum chemical and molecular dynamics simulation have been conducted to evaluate the inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron, indicating the potential of these compounds in protective coatings and materials engineering (Kaya et al., 2016).

Polymorphism and Co-crystal Formation

Investigations into the polymorphism and co-crystal formation of compounds structurally related to 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol have shed light on their potential in drug formulation and development. The study of polymorphism is crucial for understanding the stability, solubility, and bioavailability of pharmaceutical compounds (Zhoujin et al., 2022).

Biotransformation and Synthesis of Chiral Intermediates

The biotransformation of related compounds has been explored for the synthesis of chiral intermediates, such as those used in the production of antifungal agents. A novel whole-cell-mediated biocatalytic route has been developed for the highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, demonstrating the application of biotechnology in producing chiral intermediates for pharmaceuticals (Miao et al., 2019).

Molecular Dynamics and Chemical Properties

Further research has involved the conformational analyses of related compounds to understand their chemical properties and interactions. This research is fundamental in the design of drugs and materials with desired physical and chemical characteristics (Nitek et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-1-(2,6-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRKTIWYKAIGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CN)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)